N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide
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Overview
Description
XM462 is a dihydroceramide desaturase inhibitor that exhibits mixed-type inhibition. It has shown significant potential in tumor research due to its ability to inhibit dihydroceramide desaturase in both in vitro and cultured cells . This compound is particularly notable for its role in sphingolipid metabolism, which is crucial for various cellular processes.
Preparation Methods
The synthesis of XM462 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
In industrial production, the synthesis of XM462 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
XM462 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XM462 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
XM462 has a wide range of scientific research applications, including:
Chemistry: In chemistry, XM462 is used as a tool to study sphingolipid metabolism and its role in cellular processes.
Biology: In biology, XM462 is used to investigate the effects of dihydroceramide desaturase inhibition on cell viability and apoptosis.
Medicine: In medicine, XM462 is being explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: In industry, XM462 is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of XM462 involves the inhibition of dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. By inhibiting this enzyme, XM462 disrupts the synthesis of ceramides, which are essential components of cell membranes. This disruption leads to the accumulation of dihydroceramides, which can induce apoptosis in tumor cells .
Comparison with Similar Compounds
XM462 is unique in its ability to inhibit dihydroceramide desaturase with high potency. Similar compounds include:
XM461: Another dihydroceramide desaturase inhibitor with similar properties but different potency.
RBM2-1B: An analog of XM462 that also inhibits dihydroceramide desaturase and has shown similar effects on cell viability.
RBM2-1D: Another analog of XM462 with similar inhibitory effects on dihydroceramide desaturase
These compounds share similar mechanisms of action but differ in their potency and specific applications. XM462 stands out due to its high potency and broad range of applications in scientific research and medicine.
Properties
Molecular Formula |
C25H51NO3S |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI Key |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.